molecular formula C8H15N3O B13201268 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B13201268
M. Wt: 169.22 g/mol
InChI Key: UHEKYYGXQXFZEM-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1502169-39-2) is a chiral amino alcohol compound with the molecular formula C8H15N3O and a molecular weight of 169.23 g/mol . It is characterized by a 1-methylpyrazole ring attached to a propanol backbone that features both an amino group and a methyl substituent at the second carbon . This structure classifies it as a primary amine, making it a valuable molecular building block for synthetic organic chemistry . As a chiral scaffold, its primary research application is in medicinal chemistry for the synthesis and discovery of novel bioactive molecules . Pyrazole-containing compounds like this one are of significant interest in pharmaceutical research due to the prevalence of the pyrazole moiety in molecules with a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects . Although the specific mechanism of action for this compound is not detailed in the literature, its potential in research stems from its ability to interact with biological targets; pyrazole rings are known to bind to enzymes or receptors, potentially modulating their activity and leading to various downstream biological effects . The compound is for research applications only and is not intended for diagnostic or therapeutic uses. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are critical for confirming its structural integrity and purity .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-2-methyl-1-(1-methylpyrazol-4-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6(3-9)8(12)7-4-10-11(2)5-7/h4-6,8,12H,3,9H2,1-2H3

InChI Key

UHEKYYGXQXFZEM-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CN(N=C1)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Yield/Purity Notes
Nucleophilic substitution on halogenated alcohol 1-methyl-1H-pyrazole, NaH or K2CO3 DMF, THF 50–100°C 2–6 hours Moderate to high Common lab-scale method
Reductive amination of carbonyl intermediate Ammonia or amine, NaBH3CN Methanol, ethanol Room temp to 60°C 1–5 hours High Selective amination
Acidic saponification and crystallization Hydrochloric acid, isopropanol, THF Water-organic solvent mix 40–95°C 15 min to 18 hours High purity For purification of intermediates
Continuous flow synthesis (industrial) Same as nucleophilic substitution Flow reactors Controlled heating Minutes to hours Improved yield Scalable, efficient

Research and Literature Perspectives

  • The synthetic methods align with established protocols for pyrazole-containing amino alcohols, which are widely explored for their biological activities.
  • The presence of the pyrazole ring allows for versatile functionalization, enabling further medicinal chemistry derivatization.
  • Research highlights the importance of controlling reaction conditions to prevent side reactions such as over-alkylation or decomposition of sensitive pyrazole moieties.
  • Crystallographic studies of related pyrazole derivatives confirm the stability of the heterocyclic ring under typical reaction conditions.
  • Patents emphasize the role of pH and solvent choice in achieving high purity, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol with structurally or functionally similar compounds from the evidence:

Compound Molecular Formula Key Functional Groups Applications Toxicity/Regulatory Notes
Target Compound C₈H₁₅N₃O Amino, pyrazole, tertiary alcohol Potential pharmaceutical/fragrance agent No direct data; inferred low acute toxicity (similar to propan-1-ol)
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol C₇H₁₁ClN₂O Chloropyrazole, primary alcohol Intermediate in agrochemical synthesis Not classified as hazardous (based on similar alcohols)
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O Branched alcohol, tolyl group Fragrance ingredient IFRA-regulated; acceptable use levels defined
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid C₇H₁₀N₂O₂ Pyrazole, carboxylic acid Pharmaceutical intermediate No toxicity data; structurally similar to antifungal agents
Propan-1-ol C₃H₈O Primary alcohol Solvent, disinfectant LD₅₀ (rabbit): >2,000 mg/kg; not irritating

Structural and Functional Differences

  • Amino Group vs.
  • Pyrazole Substitution : Unlike 2,2-Dimethyl-3-(3-tolyl)propan-1-ol , the target’s pyrazole ring offers nitrogen-rich sites for drug-receptor interactions, similar to antifungal azoles .
  • Branching Effects : The methyl group at position 2 in the target compound may reduce steric hindrance compared to the branched 2,2-Dimethyl-3-(3-tolyl)propan-1-ol , influencing solubility and volatility .

Biological Activity

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a heterocyclic compound characterized by the presence of a pyrazole ring and functional groups that contribute to its biological activity. Its molecular formula is C8H15N3OC_8H_{15}N_3O with a molecular weight of approximately 169.22 g/mol. The compound's structure allows for potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The unique features of this compound include:

PropertyValue
Molecular FormulaC8H15N3OC_8H_{15}N_3O
Molecular Weight169.22 g/mol
CAS Number2228978-95-6

The compound contains an amino group and a hydroxyl group, which enhance its reactivity and biological potential. The pyrazole ring contributes to its ability to interact with proteins and enzymes through hydrogen bonding and π–π stacking interactions.

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways relevant in various diseases, including cancer and inflammatory conditions.
  • Receptor Modulation : It can bind to receptors, potentially modulating their activity, which may influence cellular signaling pathways.

Biological Activity Studies

Research has highlighted the compound's potential therapeutic applications. For instance, studies have indicated that compounds with similar structures have shown efficacy in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and angiogenesis.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell proliferation at concentrations ranging from 10 µM to 100 µM, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
This compoundContains both amino and hydroxyl groupsPotential enzyme inhibitor and receptor modulator
3-MethylpyrazoleLacks hydroxyl functionalityLimited biological activity
4-MethylpyrazoleSimple pyrazole structureMinimal interaction with biological targets

Synthesis and Applications

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Its applications extend beyond medicinal chemistry into materials science due to its unique structural properties.

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